molecular formula C21H21ClF2N2O2S B262163 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide

2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide

Cat. No. B262163
M. Wt: 438.9 g/mol
InChI Key: AOEXGAKKFZCTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide, also known as JNJ-47965567, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the regulation of gene expression. The BET proteins are involved in the development and progression of cancer, making them an attractive target for therapeutic intervention.

Mechanism of Action

The BET proteins are involved in the regulation of gene expression, particularly in the context of inflammation and cancer. They play a critical role in the formation of super-enhancers, which are large clusters of enhancer elements that drive the expression of oncogenes in cancer cells. 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and disrupting the formation of super-enhancers. This leads to the downregulation of oncogenic pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. It has also demonstrated good selectivity for BET proteins, with minimal off-target effects on other bromodomain-containing proteins. In preclinical studies, this compound has been well-tolerated at doses that induce significant anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide is its potent and selective inhibition of BET proteins, which makes it a valuable tool for studying the role of these proteins in cancer biology. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully established. Additionally, the cost of synthesis and availability of the compound may limit its use in some research settings.

Future Directions

There are several potential future directions for the development of 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide and related compounds. One area of interest is the identification of biomarkers that can predict response to BET inhibition, which could help to identify patients who are most likely to benefit from treatment. Another area of focus is the development of combination therapies that target multiple pathways involved in cancer progression, which could enhance the efficacy of BET inhibitors. Finally, there is interest in exploring the potential of BET inhibitors in other disease areas, such as inflammatory disorders and neurological diseases.

Synthesis Methods

The synthesis of 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide involves a multi-step process starting from commercially available starting materials. The key steps in the synthesis include the formation of a benzothiophene intermediate, which is then coupled with a piperidine derivative to form the final product. The synthesis has been optimized to provide high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that this compound is a potent inhibitor of BET proteins, leading to the downregulation of key oncogenic pathways and the induction of apoptosis in cancer cells. This compound has demonstrated efficacy in a range of different cancer types, including leukemia, lymphoma, and solid tumors.

properties

Molecular Formula

C21H21ClF2N2O2S

Molecular Weight

438.9 g/mol

IUPAC Name

2-chloro-4,5-difluoro-N-[3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C21H21ClF2N2O2S/c22-14-11-16(24)15(23)10-13(14)19(27)25-20-18(12-6-2-3-7-17(12)29-20)21(28)26-8-4-1-5-9-26/h10-11H,1-9H2,(H,25,27)

InChI Key

AOEXGAKKFZCTST-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC(=C(C=C4Cl)F)F

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC(=C(C=C4Cl)F)F

Origin of Product

United States

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